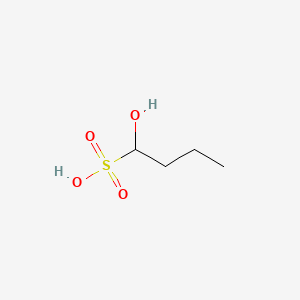
Fleu-TP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fleu-TP is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable asset in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fleu-TP typically involves a multi-step process that includes the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to produce this compound, often requiring [specific catalysts] and [specific temperatures].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining strict quality control measures. The use of automated systems and advanced monitoring techniques ensures consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Fleu-TP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using [specific oxidizing agents] under [specific conditions], leading to the formation of [major products].
Reduction: The reduction of this compound involves [specific reducing agents] and results in [specific products].
Substitution: this compound can participate in substitution reactions, where [specific reagents] replace certain functional groups, yielding [specific products].
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as [reagent names] and conditions like [temperature, pressure, solvent]. These conditions are optimized to achieve the highest efficiency and selectivity in the reactions.
Aplicaciones Científicas De Investigación
Fleu-TP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of [specific products] and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Fleu-TP involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical changes]. These interactions are crucial for its activity in various applications, including its potential therapeutic effects.
Comparación Con Compuestos Similares
Fleu-TP can be compared with other similar compounds, such as [compound names]. While these compounds share certain properties, this compound stands out due to its [unique properties]. The comparison highlights the advantages of this compound in terms of [specific characteristics], making it a preferred choice in certain applications.
List of Similar Compounds
- [Compound 1]
- [Compound 2]
- [Compound 3]
Propiedades
Número CAS |
126609-62-9 |
|---|---|
Fórmula molecular |
C11H18FN2O13P3 |
Peso molecular |
498.19 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Clave InChI |
UCXCMWNOKXUCOL-DJLDLDEBSA-N |
SMILES isomérico |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



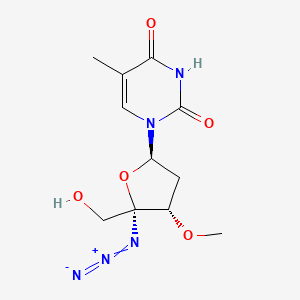
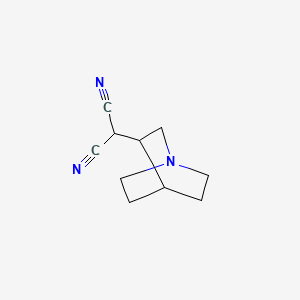
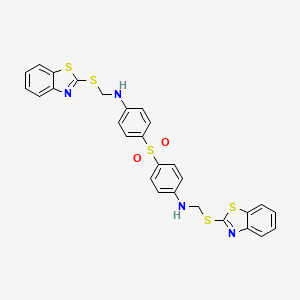


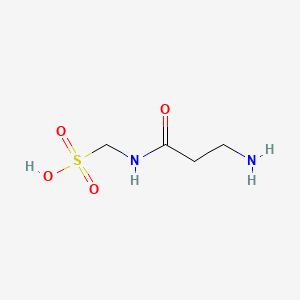

![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
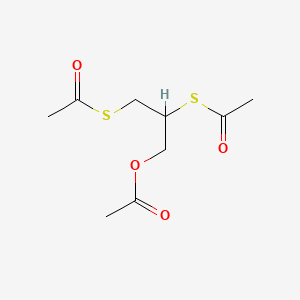
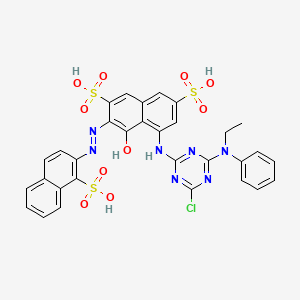
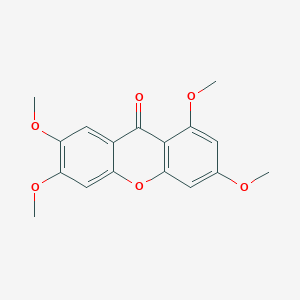
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)
